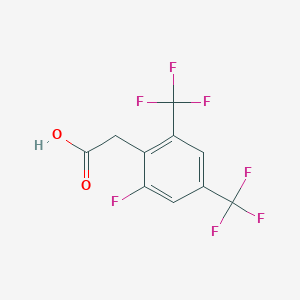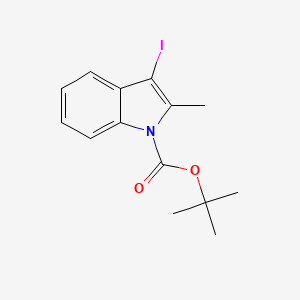![molecular formula C14H15ClN2O2S2 B1390804 [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride CAS No. 1185303-53-0](/img/structure/B1390804.png)
[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride
Descripción general
Descripción
[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride typically involves the reaction of thiophene derivatives with piperazine. One common method includes the acylation of piperazine with thiophene-2-carbonyl chloride, followed by further functionalization to introduce the second thiophene ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride is being studied for its potential biological activities, particularly in inhibiting certain enzymes or receptors.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials. This compound’s stability and electronic properties make it suitable for such applications.
Mecanismo De Acción
The mechanism of action of [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.
Uniqueness
What sets [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride apart is its dual thiophene rings and piperazine core, which provide a unique combination of electronic and steric properties. This structure allows for diverse chemical reactivity and potential biological activities that are not as pronounced in simpler thiophene derivatives.
Propiedades
IUPAC Name |
[4-(thiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2.ClH/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12;/h1-4,9-10H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGWCZBSIZMVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)

